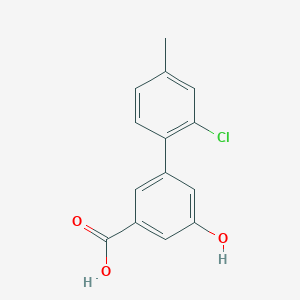
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% (4-C2C4MPA) is an organic compound with the molecular formula C10H7Cl3O2. It is a white crystalline solid with a melting point of 157-159 °C. 4-C2C4MPA is used in a variety of scientific research applications, including organic synthesis and pharmaceuticals. It has a wide range of biochemical and physiological effects and has been studied extensively in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis and pharmaceuticals as a starting material for the synthesis of other compounds. It is also used in the synthesis of pesticides and herbicides, and as an intermediate in the synthesis of pharmaceuticals. 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is also used in the synthesis of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as a proton donor, donating a proton to a nucleophile in a reaction. This proton donation can lead to a variety of reactions, including the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells. In addition, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has been shown to have antitumor effects, and to reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. It is also relatively inexpensive and is stable under a variety of conditions. However, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is toxic and should be handled with care. It should also be stored in an airtight container and kept away from heat and light.
Zukünftige Richtungen
There are several potential future directions for 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%. One potential direction is to further investigate its anti-cancer properties. This could include studying its effects on different types of cancer cells and exploring potential combinations with other drugs or compounds. Another potential direction is to investigate its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research could be conducted to explore its potential use in other applications, such as drug delivery. Finally, further research could be conducted to explore its potential use as a pesticide or herbicide.
Synthesemethoden
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method involves the reaction of 4-chloro-2-chloromethylphenol with benzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as dimethylformamide. The reaction is carried out at a temperature of 120-140 °C, and the product is a white crystalline solid. Other methods of synthesis include the reaction of 4-chloro-2-chloromethylphenol with ethyl benzoate in the presence of a base and a catalyst, or the reaction of 4-chloro-2-chloromethylphenol with benzoic anhydride in the presence of a base and a catalyst.
Eigenschaften
IUPAC Name |
4-chloro-2-(2-chloro-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFTVUOWDPIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690250 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-18-6 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














